TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE
CAS No.: 886771-44-4
Cat. No.: VC7604851
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886771-44-4 |
|---|---|
| Molecular Formula | C13H20N2O2S |
| Molecular Weight | 268.38 |
| IUPAC Name | tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
| Standard InChI Key | LNBLYEPFGUKMRT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate has the molecular formula C₁₃H₂₀N₂O₂S and a molecular weight of 268.38 g/mol . The Boc group at the 1-position of the piperazine ring enhances steric protection during synthetic modifications, while the thiophen-2-yl substituent introduces aromatic and electronic diversity. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 2-(thiophen-2-yl)piperazine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 | |
| CAS Number | 886771-44-4 | |
| Purity | ≥97% (HPLC) |
The thiophene moiety contributes to π-π interactions and hydrogen bonding, which are critical for biological activity.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. A common method involves reacting N-Boc-piperazine with a halogenated thiophene derivative (e.g., 2-bromothiophene) under basic conditions .
Example Protocol:
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Reagents: N-Boc-piperazine, 2-bromothiophene, potassium carbonate (K₂CO₃), acetonitrile.
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Conditions: Stir at 80°C for 12–24 hours under inert atmosphere.
Industrial production employs continuous flow systems and automated reactors to optimize scalability and purity .
Comparative Synthesis Conditions
Polar aprotic solvents like acetonitrile enhance reaction rates, while strong bases (e.g., NaH) improve nucleophilicity .
Physicochemical Properties
Solubility and Stability
The compound is soluble in organic solvents (e.g., DCM, THF) but exhibits limited aqueous solubility . Stability studies indicate no degradation under argon at –20°C for ≥12 months .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.40 (m, 8H, piperazine), 6.90–7.20 (m, 3H, thiophene).
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The Boc group facilitates selective deprotection for subsequent functionalization, making the compound a key building block in:
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Antiviral agents: Thiophene derivatives inhibit viral protease activity.
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Anticancer therapies: Piperazine scaffolds modulate kinase signaling pathways .
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Anti-inflammatory drugs: Thiophene’s electron-rich structure interacts with COX-2 active sites.
Case Studies
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Antimicrobial Screening: Analogous piperazine-thiophene hybrids showed MIC values of 4–8 µg/mL against Staphylococcus aureus.
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Kinase Inhibition: A derivative exhibited IC₅₀ = 120 nM against EGFR in non-small cell lung cancer models .
Biological Activity and Mechanism
Toxicity Profile
Comparative Analysis with Analogues
Structural Modifications and Activity
Thiophene-containing derivatives exhibit superior antimicrobial activity compared to alkyl-substituted analogs .
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